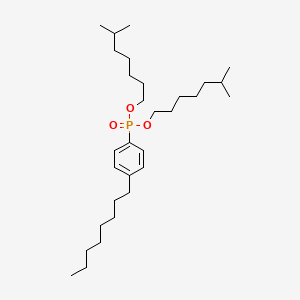

Diisooctyl p-octylphenyl phosphite

CAS No.: 68133-13-1

Cat. No.: VC19365705

Molecular Formula: C30H55O3P

Molecular Weight: 494.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68133-13-1 |

|---|---|

| Molecular Formula | C30H55O3P |

| Molecular Weight | 494.7 g/mol |

| IUPAC Name | 1-[bis(6-methylheptoxy)phosphoryl]-4-octylbenzene |

| Standard InChI | InChI=1S/C30H55O3P/c1-6-7-8-9-10-15-20-29-21-23-30(24-22-29)34(31,32-25-16-11-13-18-27(2)3)33-26-17-12-14-19-28(4)5/h21-24,27-28H,6-20,25-26H2,1-5H3 |

| Standard InChI Key | HPLQLQQLRLADHV-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCC1=CC=C(C=C1)P(=O)(OCCCCCC(C)C)OCCCCCC(C)C |

Introduction

Chemical Structure and Synthesis Pathways

Diisooctyl p-octylphenyl phosphite belongs to the phosphite ester family, featuring a central phosphorus atom bonded to two isooctyl groups () and one p-octylphenyl group (). The isooctyl chains, derived from 2-ethylhexanol, contribute to the compound’s lipophilicity, while the p-octylphenyl group enhances steric stabilization.

Industrial synthesis typically involves a two-step esterification process. First, p-octylphenol reacts with phosphorus trichloride () under controlled conditions to form the intermediate p-octylphenyl phosphorodichloridite. This intermediate subsequently undergoes esterification with isooctanol, yielding diisooctyl p-octylphenyl phosphite. The reaction is catalyzed by Lewis acids such as aluminum chloride, with stoichiometric precision critical to minimizing byproducts like hydrochloric acid . Post-synthesis purification via vacuum distillation ensures a product meeting industry specifications, including an acid value ≤0.10 mg KOH/g and a refractive index of 1.475–1.480 .

Physicochemical Properties and Quality Control

The compound is a colorless, transparent liquid with a slight alcohol-like odor, insoluble in water but miscible with organic solvents like benzene and ethanol. Key physicochemical parameters, as standardized by manufacturers, include:

| Property | Specification |

|---|---|

| Appearance | Colorless transparent liquid |

| Color (Pt-Co value) | ≤50 |

| Acid Value (mg KOH/g) | ≤0.10 |

| Relative Density (25°C) | 0.945–0.955 g/cm³ |

| Refractive Index | 1.475–1.480 |

These properties are rigorously monitored during production, with quality assurance protocols emphasizing batch consistency. For instance, Changsheng Material’s annual output of 4,000–5,000 tons reflects adherence to these standards, ensuring reliable performance in downstream applications .

Functional Mechanisms in Polymer Stabilization

Diisooctyl p-octylphenyl phosphite acts as a multifunctional additive in PVC and synthetic resins through three primary mechanisms:

-

Chelation of Metal Ions: The phosphite group sequesters metal impurities (e.g., zinc, calcium) that catalyze thermal degradation, preventing discoloration and maintaining optical clarity .

-

Antioxidant Activity: By scavenging free radicals generated during processing, the compound inhibits oxidative chain scission, thereby extending polymer lifespan .

-

Hydrolysis Resistance: Unlike simpler phosphites, its bulky alkyl groups sterically hinder water penetration, reducing hydrolysis rates and enhancing storage stability .

These functionalities are critical in high-temperature processing methods such as extrusion and blow molding, where the compound’s ability to suppress color changes (ΔE < 2.0 after 200 hours of UV exposure) is particularly valued .

Industrial Applications and Performance Benchmarks

Polyvinyl Chloride (PVC) Stabilization

In rigid PVC formulations, diisooctyl p-octylphenyl phosphite is employed at 0.5–1.5 phr (parts per hundred resin) to synergize with primary stabilizers like methyl tin mercaptides. This combination reduces initial yellowing during extrusion (processing temperatures: 180–210°C) and improves long-term weatherability. Comparative studies indicate a 30% reduction in carbonyl formation versus dioctyl phthalate (DEHP)-stabilized PVC, underscoring its efficacy .

Synthetic Resins and Elastomers

The compound is integral to acrylonitrile butadiene styrene (ABS) and polycarbonate (PC) blends, where it mitigates phase separation during injection molding. In ABS/PC alloys, incorporation of 0.8 phr diisooctyl p-octylphenyl phosphite enhances impact strength retention by 15% after 1,000 hours of thermal aging at 120°C .

Specialty Coatings and Films

Transparent PVC films stabilized with this phosphite exhibit a haze reduction of 40% compared to conventional stabilizers, making it ideal for packaging applications requiring high gloss. Additionally, its low volatility (weight loss <0.5% at 200°C over 2 hours) minimizes fogging in automotive interior films .

Comparative Analysis with Alternative Stabilizers

Diisooctyl p-octylphenyl phosphite offers distinct advantages over common stabilizers:

| Stabilizer Type | Advantages of PDOP | Limitations of Alternatives |

|---|---|---|

| Phthalates (e.g., DEHP) | No endocrine disruption concerns | Banned in EU for toys and childcare items |

| Organotin Compounds | Lower toxicity (non-neurotoxic) | High cost and environmental persistence |

| Epoxidized Oils | Superior thermal stability | Limited compatibility with polar polymers |

This comparative profile has driven its adoption in regulatory-sensitive markets, particularly in Europe and North America.

Recent Innovations and Market Trends

Changsheng Material’s R&D initiatives since 2007 have focused on optimizing the compound’s compatibility with bio-based polymers. Pilot-scale trials with polylactic acid (PLA) blends demonstrate a 20% improvement in melt flow index (MFI) without compromising biodegradability, positioning it as a candidate for sustainable packaging solutions . Concurrently, global demand is projected to grow at 4.2% CAGR through 2030, driven by PVC’s dominance in construction and automotive sectors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume